3-BENZENESULFONAMIDO-N-(4-FLUOROPHENYL)PROPANAMIDE
Description
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-12-6-8-13(9-7-12)18-15(19)10-11-17-22(20,21)14-4-2-1-3-5-14/h1-9,17H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWRMFMCDOCAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZENESULFONAMIDO-N-(4-FLUOROPHENYL)PROPANAMIDE typically involves the following steps:
Formation of Benzenesulfonamide: The initial step involves the reaction of benzenesulfonyl chloride with an amine to form benzenesulfonamide.
Introduction of Fluorophenyl Group:
Formation of Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-BENZENESULFONAMIDO-N-(4-FLUOROPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-BENZENESULFONAMIDO-N-(4-FLUOROPHENYL)PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZENESULFONAMIDO-N-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional group similarities with hydroxamic acids, ureido derivatives, and other sulfonamide/amide hybrids. Below is a comparative analysis based on structural features, synthetic routes, and inferred properties:
Substituent Effects: Fluorophenyl vs. Chlorophenyl
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) highlight the role of halogenated aryl groups. Key differences:
- Lipophilicity : Fluorine’s lower atomic radius compared to chlorine may reduce steric hindrance while maintaining comparable logP values.
Sulfonamido vs. Hydroxamic Acid Moieties
Hydroxamic acids (e.g., N-phenyl-2-furohydroxamic acid (11) ) are potent metal-chelating agents, whereas sulfonamides exhibit stronger hydrogen-bonding capabilities.
- Biological targets : Hydroxamic acids often target metalloenzymes (e.g., histone deacetylases), while sulfonamides are prevalent in antibacterial and diuretic agents.
- Synthetic complexity : The target compound’s sulfonamide group requires sulfonation steps, whereas hydroxamic acids involve hydroxylamine derivatization.
Backbone Flexibility
The propanamide chain in 3-benzenesulfonamido-N-(4-fluorophenyl)propanamide offers greater conformational flexibility compared to cyclic analogs like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) . Flexible backbones may enhance binding entropy but reduce selectivity.
Data Table: Comparative Properties of Selected Compounds
Research Findings and Inferences
- Antioxidant Activity: While hydroxamic acids (e.g., compound 11) and hydroxyureido derivatives (e.g., compound 5) show strong DPPH radical scavenging activity , sulfonamides like the target compound are less likely to exhibit direct antioxidant effects due to the absence of phenolic or hydroxamate groups.
- Enzyme Inhibition : The sulfonamide group’s hydrogen-bonding capacity may favor interactions with serine proteases or carbonic anhydrases, similar to FDA-approved sulfonamide drugs.
- Synthetic Feasibility : The target compound’s synthesis likely follows sulfonylation protocols analogous to those described for compound 5 , but with fluorophenylamine as a starting material.
Biological Activity
3-Benzenesulfonamido-N-(4-fluorophenyl)propanamide, also known by its CAS number 881934-38-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H15FNO3S
- Molecular Weight : 299.34 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase (CA), which plays a crucial role in regulating pH and fluid balance in biological systems. The fluorophenyl moiety enhances the compound's binding affinity to target proteins, thereby increasing its inhibitory potential against various enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of the sulfonamide group is essential for antibacterial activity.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Sulfanilamide | Broad-spectrum | |
| Trimethoprim | Selective for bacterial dihydrofolate reductase |
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific pathways associated with cell proliferation.
- Case Study : A study on the effect of sulfonamide derivatives on A549 lung cancer cells indicated a significant reduction in cell viability at IC50 values ranging from 10 to 20 µM, suggesting potent anticancer activity.
Enzyme Inhibition
The compound acts as a competitive inhibitor of carbonic anhydrase. This inhibition can lead to decreased tumor growth and metastasis in certain cancer types.
Research Findings
Recent studies have focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity. Modifications to the fluorophenyl group have been shown to influence the compound's pharmacokinetics and efficacy.
- Findings : A derivative with a methoxy group substitution exhibited a 30% increase in enzyme inhibition compared to the parent compound, indicating that slight structural changes can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
